molecular formula C8H9ClN4O B11890814 6-Chloro-9-propyl-7H-purin-8(9H)-one

6-Chloro-9-propyl-7H-purin-8(9H)-one

Cat. No.: B11890814
M. Wt: 212.63 g/mol
InChI Key: QAQSHXZIPVCNGW-UHFFFAOYSA-N
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Description

6-Chloro-9-propyl-7H-purin-8(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. Purine derivatives are often studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-propyl-7H-purin-8(9H)-one typically involves the chlorination of a purine precursor followed by the introduction of a propyl group. Common synthetic routes may include:

    Chlorination: Using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom.

    Alkylation: Introducing the propyl group through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for purine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-propyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

6-Chloro-9-propyl-7H-purin-8(9H)-one may have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Exploring its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Using it as an intermediate in the synthesis of pharmaceuticals or other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-9-propyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.

    Modulation of signaling pathways: Influencing cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler purine derivative with similar chemical properties.

    9-Propyladenine: Another purine derivative with a propyl group at a different position.

    8-Chlorotheophylline: A chlorinated purine derivative with different substituents.

Uniqueness

6-Chloro-9-propyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-9-propyl-7H-purin-8-one

InChI

InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14)

InChI Key

QAQSHXZIPVCNGW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=NC=N2)Cl)NC1=O

Origin of Product

United States

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